N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-3-carboxamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the reaction between 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as BF3·Et2O in 1,4-dioxane at reflux can yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit enzymes such as inhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity.
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Exhibits antibacterial and antioxidant activities.
4,4’-Bis(2-benzoxazolyl)stilbene: Used as a fluorescent dye.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxo-4H-chromene-3-carboxamide stands out due to its unique combination of a benzoxazole and chromene moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C23H14N2O4 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H14N2O4/c26-21-16-8-1-3-10-19(16)28-13-17(21)22(27)24-15-7-5-6-14(12-15)23-25-18-9-2-4-11-20(18)29-23/h1-13H,(H,24,27) |
InChI Key |
CPWZMPRRKASAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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